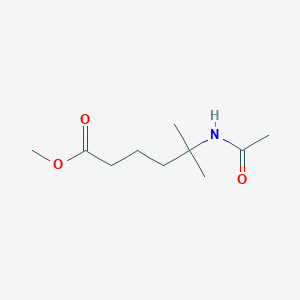

Methyl 5-acetamido-5-methylhexanoate

Description

Methyl 5-acetamido-5-methylhexanoate is an aliphatic methyl ester featuring an acetamido group and a branched hexanoate backbone. While specific data on this compound are sparse in the provided evidence, its structure suggests applications in organic synthesis, pharmaceuticals, or polymer chemistry. Notably, analogous compounds in the evidence (e.g., aromatic acetamido esters) are used in drug development and chromatographic analysis .

Properties

CAS No. |

192313-94-3 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

methyl 5-acetamido-5-methylhexanoate |

InChI |

InChI=1S/C10H19NO3/c1-8(12)11-10(2,3)7-5-6-9(13)14-4/h5-7H2,1-4H3,(H,11,12) |

InChI Key |

RMUDSGFCNTUJBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C)(C)CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthetic Route

The most common synthetic approach to Methyl 5-acetamido-5-methylhexanoate involves two main stages:

Esterification of 5-methylhexanoic acid : This step converts the carboxylic acid group into a methyl ester. Typically, 5-methylhexanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid under reflux conditions. This reaction proceeds via Fischer esterification, where the acid catalyst protonates the carbonyl oxygen, facilitating nucleophilic attack by methanol and subsequent elimination of water to form the methyl ester.

Introduction of the acetamido group : The acetamido functionality is introduced by acylation of the amino group. This is commonly achieved by reacting the amino precursor with acetic anhydride in the presence of a base such as pyridine, which acts both as a solvent and a catalyst to neutralize the acetic acid byproduct. This step ensures the formation of the acetamido group on the 5-position of the hexanoate chain.

This synthetic route is summarized in Table 1.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | 5-methylhexanoic acid, methanol, H2SO4, reflux | Methyl 5-methylhexanoate ester |

| 2 | Acylation (acetamido introduction) | Acetic anhydride, pyridine, room temperature | This compound |

Table 1: Typical synthetic steps for this compound preparation

Industrial Scale Production

Industrial synthesis of this compound generally follows the same chemical principles but is optimized for scale, yield, and purity. Key features include:

- Use of continuous flow reactors to improve reaction control and throughput.

- Optimization of reaction times and temperatures to maximize conversion and minimize side products.

- Advanced purification techniques such as distillation and crystallization to isolate the product with high purity.

- Process intensification to reduce waste and improve environmental footprint.

These industrial methods ensure reproducibility and cost-effectiveness while maintaining product quality.

Alternative Synthetic Approaches and Related Compounds

While direct preparation of this compound is limited in literature, related synthetic methodologies for structurally similar compounds provide insights:

Enzymatic synthesis : Enzymatic amidation and esterification have been explored for chiral amides and esters, offering high enantioselectivity and mild reaction conditions. For example, lipase-catalyzed resolution of esters related to 5-methylhexanoic acid derivatives has been reported, which could be adapted for the preparation of optically active forms of the compound.

Reduction and urethane exchange reactions : Methods for preparing 3-aminomethyl-5-methylhexanoic acid, a related amine intermediate, involve urethane exchange reactions followed by reduction with lithium borohydride or sodium borohydride under controlled low temperatures (0–10 °C). These methods yield high purity products with minimized toxic byproducts and waste.

Acylation and racemization processes : Processes for preparing carbamoylmethyl derivatives of 5-methylhexanoic acid, which are structurally related to the acetamido group, involve acid-catalyzed cyclization and racemization steps, often using para-toluene sulfonic acid and organic solvents like toluene or methylene chloride. These methods are relevant for the preparation of intermediates in pregabalin synthesis but provide useful mechanistic insights for acetamido group introduction.

Reaction Conditions and Yields

Esterification typically requires refluxing 5-methylhexanoic acid with methanol and sulfuric acid for several hours to achieve high conversion rates. The reaction is monitored by TLC or GC to ensure completion.

Acylation with acetic anhydride in pyridine proceeds efficiently at room temperature, with reaction times ranging from 1 to 3 hours. The base neutralizes acetic acid formed, driving the reaction forward.

Purification by column chromatography or crystallization yields the final product with purity exceeding 98%, suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-5-methylhexanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 5-acetamido-5-methylhexanoic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under mild conditions

Major Products Formed

Hydrolysis: 5-acetamido-5-methylhexanoic acid.

Reduction: 5-acetamido-5-methylhexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-acetamido-5-methylhexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 5-acetamido-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on methyl esters and acetamido derivatives from the evidence, emphasizing structural, synthetic, and functional differences.

Table 1: Structural and Functional Comparison

Notes:

- This compound (hypothetical data inferred from analogs): Its branched aliphatic structure may enhance thermal stability compared to linear esters. The acetamido group could facilitate hydrogen bonding, impacting solubility and reactivity.

- Aromatic vs. Aliphatic Esters : Aromatic analogs (e.g., ) exhibit higher molecular weights and π-π interactions, favoring solid-state stability and chromatographic retention. Aliphatic esters (e.g., ) are more volatile, making them suitable for gas chromatography .

- Substituent Effects : Chloro and methoxy groups in Methyl 4-acetamido-5-chloro-2-methoxybenzoate increase polarity and bioactivity, whereas hydroxy groups (e.g., Methyl 2-hydroxyacetate) raise reactivity and hygroscopicity .

Research Findings and Limitations

- Synthesis: this compound may be synthesized via acetylation of 5-amino-5-methylhexanoic acid followed by esterification, analogous to methods for aromatic acetamido esters .

- Gaps in Evidence : The provided sources lack explicit data on the target compound, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.